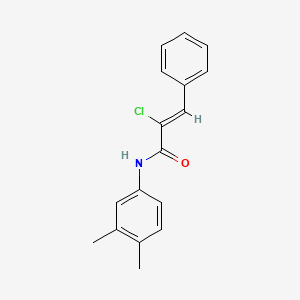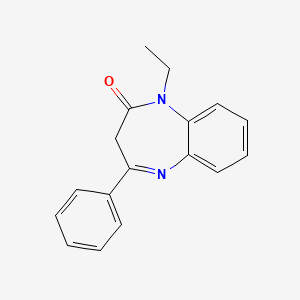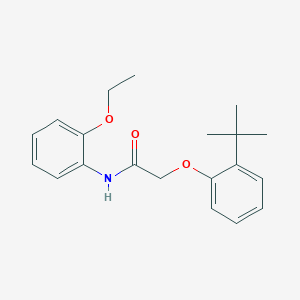
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid painkillers, CR845 does not cause addiction or respiratory depression, making it a promising alternative for pain management. In
Mechanism of Action
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide acts on the kappa opioid receptor (KOR), a receptor that is involved in pain modulation. Unlike traditional opioid painkillers, which act on the mu opioid receptor and can cause addiction and respiratory depression, this compound selectively activates the KOR without causing these adverse effects. Activation of the KOR by this compound leads to the inhibition of pain signals in the spinal cord and brain, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other effects on the body. It has been found to reduce inflammation and to have anti-itching properties. This compound has also been shown to have a favorable safety profile, with no evidence of respiratory depression or addiction potential.
Advantages and Limitations for Lab Experiments
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective KOR agonist, making it a valuable tool for studying the KOR and its role in pain modulation. It also has a favorable safety profile, making it a safer alternative to traditional opioid painkillers. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain stable blood levels. It also has poor solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of chronic pain. Another area of interest is the investigation of the anti-inflammatory and anti-itching properties of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on the central nervous system. Finally, there is interest in developing new formulations of this compound that improve its solubility and half-life, making it more suitable for clinical use.
Synthesis Methods
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-cyclohexylphenylacetic acid with 3-cyano-4,6-dimethyl-2-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its analgesic properties. It has shown efficacy in reducing pain in various animal models, including inflammatory pain, neuropathic pain, and postoperative pain. In clinical trials, this compound has demonstrated efficacy in reducing pain in patients with osteoarthritis, chronic low back pain, and postoperative pain.
properties
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-13-16(2)24-22(21(15)14-23)25(17(3)26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-13,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLLXYQRQTPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=C(C=C2)C3CCCCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)


![4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)
